tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique structure with a cyano group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to its targets. Pathways involved may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
The presence of the cyano group in tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
HSWMDSWJFLISJY-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C#N |
Origin of Product |
United States |
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